Kinase Multitarget Engagement Profile of 4-Thiazol-2-yl-Indole-2-Carboxamide Derivatives
Derivatives built upon the 4-thiazol-2-yl-1H-indole scaffold demonstrate simultaneous inhibition of four clinically relevant kinases. Compound 6i (IC50 = 6.10 ± 0.4 μM against MCF-7) and compound 6v (IC50 = 6.49 ± 0.3 μM against MCF-7) inhibited EGFR, HER2, VEGFR-2, and CDK2, a multitarget profile not observed with the unsubstituted indole core or single-target reference inhibitors [1]. This multitarget engagement distinguishes the 4-thiazol-2-yl-indole scaffold from mono-kinase scaffolds that lack the thiazole-mediated hydrogen-bonding contacts required for polypharmacology.
| Evidence Dimension | Number of inhibited kinases per compound |
|---|---|
| Target Compound Data | 4 kinases (EGFR, HER2, VEGFR-2, CDK2) inhibited simultaneously by 6i and 6v derivatives |
| Comparator Or Baseline | Unsubstituted indole scaffold: 0 kinases inhibited; single-target kinase inhibitors: 1 kinase |
| Quantified Difference | 4 kinases vs 0-1 kinases |
| Conditions | In vitro kinase inhibition assays; MCF-7 breast cancer cell line cytotoxicity |
Why This Matters
Researchers requiring a scaffold capable of polypharmacology or pathway-wide modulation should select 4-thiazol-2-yl-1H-indole over core-only indoles, which lack the thiazole-mediated contacts essential for multi-kinase engagement.
- [1] Saadan NM, Ahmed WU, Kadi AA, Al-Mutairi MS, Al-Wabli RI, Rahman AFMM. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. 2024;9(40):41944-41967. View Source
